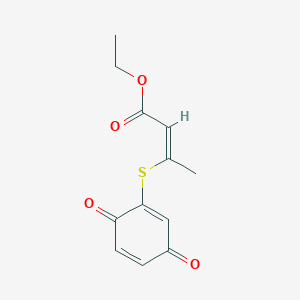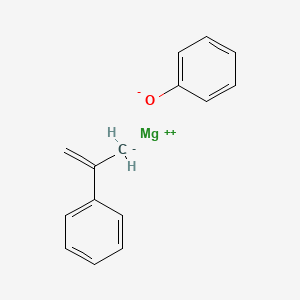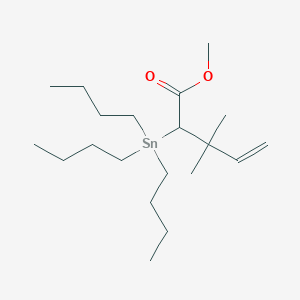![molecular formula C11H13Cl3 B14617532 Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl- CAS No. 61007-62-3](/img/structure/B14617532.png)
Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl- is an organic compound with the molecular formula C10H12Cl3 It is a derivative of benzene, where the benzene ring is substituted with a 3,3-dichloro-2-(chloromethyl)propyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl- typically involves the chlorination of toluene derivatives. One common method is the Blanc chloromethylation, where toluene is reacted with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . This reaction introduces the chloromethyl group to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where toluene derivatives are subjected to chlorination under controlled conditions to achieve the desired substitution pattern. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Alcohols, ethers, or amines, depending on the nucleophile used.
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Methyl derivatives or other reduced forms.
Aplicaciones Científicas De Investigación
Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl- involves its interaction with molecular targets through nucleophilic substitution reactions. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The pathways involved in these reactions include the formation of intermediates that can further react to produce the final products .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,3-dichloro-2-(chloromethyl)-: Similar structure but lacks the methyl group at the 4-position.
Benzene, 1-chloro-3-(chloromethyl)-: Similar structure but has only one chlorine atom on the benzene ring.
Toluene, α,2,6-trichloro-: Another derivative of toluene with different substitution patterns.
Uniqueness
Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the 3,3-dichloro-2-(chloromethyl)propyl group and the methyl group on the benzene ring makes it a versatile compound for various chemical transformations and applications .
Propiedades
Número CAS |
61007-62-3 |
|---|---|
Fórmula molecular |
C11H13Cl3 |
Peso molecular |
251.6 g/mol |
Nombre IUPAC |
1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methylbenzene |
InChI |
InChI=1S/C11H13Cl3/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-5,10-11H,6-7H2,1H3 |
Clave InChI |
GPQRZCYVTFMURY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC(CCl)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



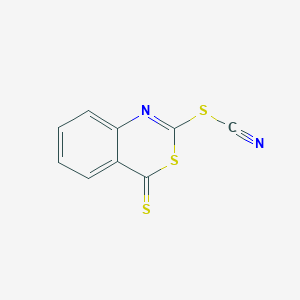
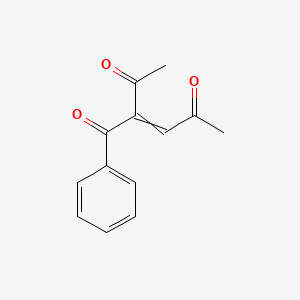

![1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene](/img/structure/B14617476.png)
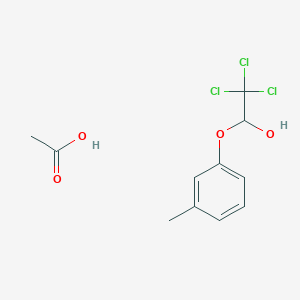

![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
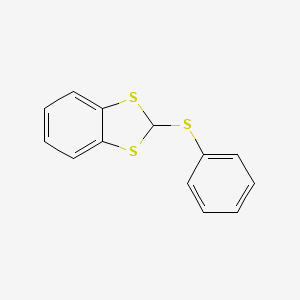
![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)
![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)
